molecular formula C14H13NO2S B569330 (2,4-diMethylphenyl)(2-nitrophenyl)sulfane CAS No. 1610527-49-5

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Cat. No. B569330
M. Wt: 259.323
InChI Key: SHBWPKLGXVSPIP-UHFFFAOYSA-N
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Description

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a chemical compound with the following structural formula: C~14~H~12~N~2~O~2~S . It is a reactant commonly used in the study of efficient purification methods for potential mutagenic impurities during the synthesis of drug substances .


Synthesis Analysis

The synthesis of this compound involves the reaction between 2,4-dimethylphenyl chloride and 2-nitrophenyl thiol . The resulting product is the sulfane derivative, which possesses unique properties and reactivity .


Molecular Structure Analysis

The molecular structure of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane consists of two aromatic rings connected by a sulfur atom. The 2,4-dimethylphenyl group and the 2-nitrophenyl group are attached to the sulfur atom. The compound’s structure influences its chemical behavior and interactions .


Chemical Reactions Analysis

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane can participate in various chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and radical processes. Its reactivity depends on the substituents and the sulfur atom in the molecule .


Physical And Chemical Properties Analysis

  • Color and Odor : The compound appears as a colorless to pale yellow solid with a characteristic odor .

Scientific Research Applications

  • Structural Analysis: In studies of diphenyl sulfones, the structural characteristics of compounds related to (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, such as dihedral angles and bonding geometry, have been analyzed, contributing to a deeper understanding of their chemical properties (Jeyakanthan et al., 1998).

  • Polymer Science: In the field of polymer science, derivatives of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane have been used in the synthesis of transparent aromatic polyimides. These polymers exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them valuable in materials science (Tapaswi et al., 2015).

  • Chromatography: The compound has been utilized in gas chromatography for nitrate analysis. Its reactivity and ability to form specific derivatives make it useful in analytical chemistry (Englmaier, 1983).

  • Synthesis of Novel Phosphoranes: Aryl 2-nitrophenyl sulphides, similar in structure to (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, have been used in creating new classes of phosphoranes, highlighting its potential in synthesizing novel chemical compounds (Cadogan et al., 1975).

  • Molecular Imaging and Detection: In the medical and biological fields, derivatives of this compound have been employed in creating chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species. This application is crucial for understanding cellular signaling and physiological events (Lin et al., 2015).

  • Kinetic Studies: The compound has been used in kinetic studies, such as the investigation of reactions in different solvents, offering insights into reaction mechanisms and dynamics (Um et al., 2006).

Safety And Hazards

  • Environmental Impact : Dispose of it according to local regulations .

properties

IUPAC Name

2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBWPKLGXVSPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Citations

For This Compound
5
Citations
HR Suryavanshi - Organic Communications, 2017 - acgpubs.org
Apart from thiazole, benzimidazole, and tetrazole family, some of the piperazine analogs also show significant pharmacophoric activities. The synthesis of piperazine through …
Number of citations: 17 acgpubs.org
Y Patil, R Shingare, S Chakraborty, R Borkute… - Journal of Chemical …, 2018 - Springer
In the present investigation, a series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues were synthesized and characterized by IR, NMR ( $$^{1}$$ 1 H and $$^{13}$$ 13 C…
Number of citations: 2 link.springer.com
N Kragelj Lapanja, B Zupančič… - … Process Research & …, 2018 - ACS Publications
The nature of the starting material (SM) and the presence of (potentially) mutagenic impurities (PMIs) can correlate strongly, since many syntheses involve the use of potentially …
Number of citations: 5 pubs.acs.org
P Ryabchuk, K Junge, M Beller - Synthesis, 2018 - thieme-connect.com
Reduction of various nitroarenes in the presence of heterogeneous iron oxide-based catalyst Fe 2 O 3 /NGr@C under water-gas shift reaction (WGSR) conditions has been …
Number of citations: 8 www.thieme-connect.com
Y Mao, L Jiang, T Chen, H He, G Liu, H Wang - Synthesis, 2015 - thieme-connect.com
A new and improved synthetic route to vortioxetine hydrobromide is established on a hectogram scale through three simple steps in 63% yield and with 99% purity (HPLC). The key step …
Number of citations: 19 www.thieme-connect.com

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